2-Formyl-3-methylthiophene-4-boronic acid
Overview
Description
2-Formyl-3-methylthiophene-4-boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of 2-Formyl-3-methylthiophene-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
As an organoboron compound, it is generally considered to be stable, readily prepared, and environmentally benign . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, which can have various applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively under a wide range of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3-methylthiophene-4-boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 2-formyl-3-methylthiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
These often involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing robust purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-3-methylthiophene-4-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate in aqueous conditions.
Reduction: Reducing agents like sodium borohydride in methanol or ethanol.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Produces 2-carboxy-3-methylthiophene-4-boronic acid.
Reduction: Produces 2-hydroxymethyl-3-methylthiophene-4-boronic acid.
Scientific Research Applications
2-Formyl-3-methylthiophene-4-boronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Formyl-3-methylthiophene-4-boronic acid is unique due to the presence of both a formyl group and a boronic acid group on a thiophene ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(5-formyl-4-methylthiophen-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO3S/c1-4-5(7(9)10)3-11-6(4)2-8/h2-3,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSYUVVZXOQDMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1C)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249078 | |
Record name | Boronic acid, B-(5-formyl-4-methyl-3-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310403-93-0 | |
Record name | Boronic acid, B-(5-formyl-4-methyl-3-thienyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310403-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(5-formyl-4-methyl-3-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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